Cas no 2229398-82-5 (5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid)

5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid
- EN300-1786908
- 2229398-82-5
-
- インチ: 1S/C9H5FN2O3/c10-5-1-2-11-7(3-5)8-6(9(13)14)4-12-15-8/h1-4H,(H,13,14)
- InChIKey: SEHLHFBDHDIVFH-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)C1=C(C(=O)O)C=NO1
計算された属性
- 精确分子量: 208.02842019g/mol
- 同位素质量: 208.02842019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- XLogP3: 0.6
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786908-5.0g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1786908-0.1g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1786908-2.5g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1786908-0.25g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1786908-5g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1786908-10g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1786908-1.0g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1786908-1g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1786908-0.5g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1786908-10.0g |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
2229398-82-5 | 10g |
$6635.0 | 2023-06-03 |
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献
-
1. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-(4-Fluoropyridin-2-yl)-1,2-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
5-(4-Fluoropyridin-2-yl)-1,2-Oxazole-4-Carboxylic Acid, with the CAS number NO2229398825, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of oxazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
The structure of this compound is characterized by a 1,2-oxazole ring system, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is further substituted at the 4-position with a carboxylic acid group and at the 5-position with a 4-fluoropyridin-2-yl group. This substitution pattern is crucial for understanding the compound's chemical properties and biological activity.
Recent studies have highlighted the importance of oxazole derivatives in the development of new therapeutic agents. For instance, researchers have reported that oxazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The presence of the fluorine atom in the pyridine ring further enhances the compound's pharmacokinetic properties, making it a promising candidate for drug development.
The synthesis of 5-(4-fluoropyridin-2-yl)-1,2-Oxazole-4-Carboxylic Acid involves a series of well-established organic reactions. The key steps include the formation of the oxazole ring through cyclization reactions and the subsequent introduction of the 4-fluoropyridinyl group via nucleophilic substitution or coupling reactions. The carboxylic acid group is typically introduced during the final stages of synthesis to ensure optimal reactivity and stability.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors, making it a valuable tool in pharmacological research. For example, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that the compound exhibits favorable binding affinities towards various drug targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs.
Moreover, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. Researchers have successfully employed catalytic methods and biodegradable solvents to minimize environmental impact while maintaining high yields and purity levels.
In conclusion, 5-(4-fluoropyridin-2-yl)-1,2-Oxazole-4-Carboxylic Acid represents a compelling example of how structural modifications can significantly influence a compound's chemical and biological properties. With its unique structure and promising biological profile, this compound continues to be a focal point in both academic research and industrial drug development efforts.
2229398-82-5 (5-(4-fluoropyridin-2-yl)-1,2-oxazole-4-carboxylic acid) Related Products
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)
- 1795493-56-9(2-(azetidin-3-yl)acetamide hydrochloride)
- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)




